molecular formula C16H17ClN2O3 B4503271 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B4503271
M. Wt: 320.77 g/mol
InChI Key: SFKVENZOTMGPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(6-chloro-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid is 320.0927701 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Characterization

The study of the crystal and molecular structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, reveals insights into their conformation, hydrogen bonding, and electronic structure through techniques like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. These findings are essential for understanding the chemical and physical properties of 1-[(6-chloro-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid derivatives and their potential applications in materials science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

The synthesis, characterization, and application of functionalized nanoparticles, such as Fe3O4-SA-PPCA, demonstrate the potential for creating novel catalysts for chemical synthesis. This specific approach leverages the properties of piperidine-4-carboxylic acid derivatives for the efficient synthesis of complex organic molecules, highlighting the broader applicability of such compounds in catalysis and organic synthesis (Ghorbani-Choghamarani & Azadi, 2015).

Pharmacological Research

The allosteric modulation of cannabinoid CB1 receptors by novel compounds, including derivatives of 1H-indole carboxylic acids, points towards significant therapeutic potentials. Such research uncovers the intricate mechanisms through which these compounds interact with biological targets, offering paths for developing new treatments for disorders related to cannabinoid receptor dysregulation (Price et al., 2005).

Antiproliferative Activity

The synthesis and evaluation of 6-indolypyridine-3-carbonitrile derivatives for their antiproliferative activities underscore the relevance of 1H-indole derivatives in cancer research. These studies facilitate the understanding of structure-activity relationships, contributing to the discovery of new anticancer agents (El-Sayed et al., 2014).

Molecular Docking and Antimicrobial Activity

The construction and evaluation of novel 3-substituted indole derivatives using 3-acetyl indole, including those related to 1-[(6-chloro-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, have shown promising antimicrobial and antioxidant activities. Molecular docking studies reveal the potential binding modes and interactions of these compounds with microbial targets, paving the way for new antimicrobial agents (Ghoneim et al., 2021).

Properties

IUPAC Name

1-[2-(6-chloroindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-13-4-3-11-5-7-18(14(11)8-13)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVENZOTMGPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 6
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1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.